2,4-Dimethylsulfolane
Overview
Description
2,4-Dimethylsulfolane is an organic sulfur compound with the chemical formula C6H12O2S. It is a colorless to light yellow liquid known for its high polarity and ability to dissolve both organic and inorganic substances . This compound is often used as a solvent and reaction intermediate in various chemical processes.
Synthetic Routes and Reaction Conditions:
Sulfuric Acid Method: Methyl cyclobutane is oxidized to generate 2,4-dimethyl cyclobutanone, which is then reacted with sulfuric acid to produce this compound.
Ammonium Chloride Method: Methyl cyclobutene reacts with ammonium chloride to form 2-methyl cyclobutanone, which is subsequently reacted with sodium bisulfite to yield this compound.
Industrial Production Methods:
- The industrial production of this compound typically involves the sulfuric acid method due to its efficiency and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfolane derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethylsulfolane has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein folding due to its ability to stabilize certain protein structures.
Medicine: Utilized in the synthesis of pharmaceuticals, including antibiotics and hormones.
Mechanism of Action
The mechanism by which 2,4-dimethylsulfolane exerts its effects is primarily through its high polarity and ability to stabilize transition states in chemical reactions. It interacts with molecular targets by forming hydrogen bonds and dipole-dipole interactions, which facilitate various chemical transformations. The pathways involved often include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Sulfolane (tetrahydrothiophene 1,1-dioxide): Similar in structure but lacks the methyl groups at positions 2 and 4.
Dimethyl sulfoxide (DMSO): Another polar solvent with a similar sulfur-oxygen bond but different in structure and properties.
Uniqueness:
- 2,4-Dimethylsulfolane is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its higher boiling point and greater stability compared to sulfolane make it more suitable for certain high-temperature applications .
Properties
IUPAC Name |
2,4-dimethylthiolane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-5-3-6(2)9(7,8)4-5/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFQMDFSDQFAIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(S(=O)(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870828 | |
Record name | 2,4-Dimethylthiolane 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870828 | |
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Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Merck Index] Deep brownish-yellow liquid; [Aldrich MSDS] | |
Record name | 2,4-Dimethylsulfolane | |
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CAS No. |
1003-78-7 | |
Record name | 2,4-Dimethylsulfolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Dimethylsulfolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003787 | |
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Record name | 2,4-Dimethylsulfolane | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60703 | |
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Record name | 2,4-Dimethylthiolane 1,1-dioxide | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-2,4-dimethylthiophene 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.469 | |
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Record name | 2,4-DIMETHYLSULFOLANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/730490CA09 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4-dimethylsulfolane a compound of interest for electrolyte applications?
A1: While the provided abstracts do not offer detailed structural information, they highlight key properties relevant to electrolyte applications. [, ] The research focuses on the dielectric constant [] and electroconduction properties [] of this compound when used as a solvent for lithium perchlorate. These properties are crucial for developing efficient electrolyte solutions for batteries and other electrochemical devices.
Q2: Can you explain the significance of studying the electroconduction of lithium perchlorate solutions in sulfones like this compound?
A2: Lithium perchlorate is a salt commonly used in lithium-ion batteries. [] Understanding how well it dissolves and conducts electricity in this compound provides insights into the potential of this sulfone as a solvent for electrolyte solutions. Higher conductivity generally translates to better battery performance. The research likely explores the relationship between the concentration of lithium perchlorate in this compound and the resulting conductivity of the solution. []
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